17|A-Carboxy-17|A-formyloxy Dexamethasone
Overview
Description
17|A-Carboxy-17|A-formyloxy Dexamethasone is a compound with the molecular formula C22H27FO6 . It is a metabolite of the nitric oxide synthase (NOS) inhibitor dexamethasone . This compound is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Dexamethasone and its related formulations .
Molecular Structure Analysis
The molecular weight of this compound is 406.4 g/mol . The IUPAC name for this compound is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 406.4 g/mol and a molecular formula of C22H27FO6 .Scientific Research Applications
Oxidation and Decomposition Pathways
Research has shown that oxidation of dexamethasone in an aqueous suspension can lead to the production of 17alpha-formyloxy-17beta-carboxylic acid. A proposed pathway involves Baeyer-Villiger-type oxidation leading to the formation of a mixed anhydride, followed by intramolecular formyl transfer (Conrow et al., 2002).
Receptor Binding and Inhibition of Lymphocyte Blastogenesis
Studies have investigated the receptor binding and inhibition of phytohaemagglutinin-induced lymphocyte blastogenesis by methyl 17 beta-carboxyester derivatives of dexamethasone. It was found that the 17 beta-carboxylic acids neither show binding activity nor inhibit blastogenesis, but methylation partially restores this capacity (Manz et al., 1983).
Effect on Glucocorticoid Receptors
Research into 17 beta-carboxamide analogues of dexamethasone has shown that they can bind with similar affinities to glucocorticoid receptors in both rat liver and human spleen tumors. These analogues inhibited the mitogen-induced blastogenesis of peripheral lymphocytes, suggesting their potential in influencing glucocorticoid receptor activity (Manz et al., 1984).
Influence on Biological Activity
The study of human parathyroid hormone carboxyterminal peptide and its interaction with dexamethasone-treated rat osteosarcoma cells revealed that the carboxylterminal region can modulate alkaline phosphatase activity, suggesting an influence on cellular differentiation and activity (Murray et al., 1989).
Antiglucocorticoid Activity
Research on antiglucocorticoids, including 17 beta-carboxamide derivatives of dexamethasone, has highlighted their potential in stabilizing a high molecular form of the receptor associated with HSP90, a heat shock protein. This suggests a significant impact on glucocorticoid receptor dynamics and antiglucocorticoid activity (Formstecher et al., 1991).
Synthesis and Purification
The synthesis and purification processes of steroids, including dexamethasone derivatives, have been studied to improve the yield and recovery of active specific antisteroid antibodies. This is crucial for the efficient production and utilization of these compounds (Bouzerna et al., 1988).
Mechanism of Action
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO6/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,18(27)28)29-11-24/h6-7,9,11-12,15-17,26H,4-5,8,10H2,1-3H3,(H,27,28)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMUBZJVZDQGKL-CXSFZGCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC=O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC=O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471239 | |
Record name | 17|A-Carboxy-17|A-formyloxy Dexamethasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473273-04-0 | |
Record name | 17beta-Carboxy-17alpha-formyloxy dexamethasone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473273040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17|A-Carboxy-17|A-formyloxy Dexamethasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.BETA.-CARBOXY-17.ALPHA.-FORMYLOXY DEXAMETHASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DN63CR9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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